Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride
Description
Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride is a benzoate ester derivative characterized by a methoxy group at the 2-position and an aminomethyl substituent at the 4-position of the aromatic ring, with a hydrochloride salt formation enhancing its stability and solubility. This compound is frequently utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive aminomethyl group, which enables further functionalization . Its structural features, including the methyl ester and methoxy substituents, influence its physicochemical properties, such as solubility and bioavailability, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
methyl 4-(aminomethyl)-2-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2;/h3-5H,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSFUFCWBBHGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : The primary method for synthesizing methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride involves the esterification of 4-(aminomethyl)-2-methoxybenzoic acid with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
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Alternative Synthesis: : Another method involves the reaction of 4-(bromomethyl)-2-methoxybenzoate with sodium azide in dimethyl sulfoxide (DMSO) to form 4-(azidomethyl)-2-methoxybenzoate. This intermediate is then reduced using triphenylphosphine in tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows the esterification route due to its simplicity and high yield. The process involves large-scale refluxing of the reactants in industrial reactors, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives .
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Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines .
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Substitution: : Nucleophilic substitution reactions are common, where the amino group can be substituted with various nucleophiles under appropriate conditions. Common reagents include alkyl halides and acyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions such as:
- Esterification : The compound can be esterified to form derivatives that are useful in pharmaceuticals.
- Coupling Reactions : It is employed in Buchwald C-N coupling reactions, facilitating the development of complex organic molecules .
Biological Research
Enzyme Mechanisms and Protein Interactions
The compound has been investigated for its role in studying enzyme mechanisms and protein interactions. Its ability to interact with various biological targets makes it a valuable tool for researchers exploring biochemical pathways .
Pharmaceutical Development
Antiviral Agents
this compound has garnered attention for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting viral infections:
- Hepatitis C Virus Inhibitors : The compound has been shown to inhibit the helicase enzyme of the hepatitis C virus, which is crucial for viral RNA unwinding and replication. This mechanism disrupts the viral life cycle, presenting therapeutic opportunities for hepatitis C treatment .
- Antimicrobial Activity : Preliminary studies indicate broad antimicrobial activities, making it a candidate for developing new antibiotics.
Case Study 1: Antiviral Research
A study highlighted the synthesis of novel inhibitors derived from methyl 4-(aminomethyl)-2-methoxybenzoate that effectively target the hepatitis C virus helicase. These inhibitors demonstrated significant antiviral activity in vitro, indicating potential for further development into therapeutic agents.
Case Study 2: Enzyme Interaction Studies
Research involving this compound has focused on its interaction with glycine transporters. The findings suggest that modifications to the compound can enhance its binding affinity to these transporters, providing insights into drug design for neurological conditions .
Data Summary
Mechanism of Action
The mechanism by which methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. In the context of hepatitis C virus helicase inhibition, the compound binds to the helicase enzyme, preventing it from unwinding viral RNA. This inhibition disrupts the replication cycle of the virus, thereby reducing viral proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride and related compounds are critical for understanding their respective applications. Below is a comparative analysis supported by molecular data and research findings:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Structural and Functional Differences
Substituent Position and Type: The methoxy group at the 2-position in the target compound contrasts with the chloro substituent in Methyl 4-(aminomethyl)-2-chlorobenzoate, which alters electronic properties and reactivity. Chloro groups increase electrophilicity, facilitating nucleophilic substitution, whereas methoxy groups enhance resonance stabilization . Aminomethyl vs. Aminoethoxy: Methyl 4-(2-aminoethoxy)-3-methoxybenzoate hydrochloride features a longer aminoethyl chain, improving flexibility and hydrogen-bonding capacity compared to the rigid aminomethyl group in the target compound .
Functional Group Variations: The carboxylic acid in 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (vs. the methyl ester in the target compound) significantly impacts solubility and bioavailability. Carboxylic acids are more polar, favoring salt formation and ionic interactions in drug design . Phenol vs. Ester: Vanillylamine Hydrochloride contains a phenol group, making it more acidic and suitable for applications requiring redox-active moieties, such as antioxidant drug development .
Applications: Pharmaceuticals: The target compound and 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride are both used in drug synthesis, but the latter's carboxylic acid group makes it a direct precursor for non-steroidal anti-inflammatory drugs (NSAIDs) . Agrochemicals: Chloro-substituted analogs (e.g., Methyl 4-(aminomethyl)-2-chlorobenzoate) are preferred in pesticide synthesis due to their enhanced stability and lipophilicity . Anesthetics: Metabutoxycaine Hydrochloride’s diethylaminoethyl ester group enables rapid membrane penetration, a critical feature for local anesthetics .
Research Findings and Implications
- Synthetic Utility: The aminomethyl group in the target compound allows for facile coupling reactions, such as amidation or reductive alkylation, to generate diverse derivatives .
- Stability : Hydrochloride salts generally improve crystallinity and shelf-life compared to free bases, as seen in both the target compound and Metabutoxycaine Hydrochloride .
Biological Activity
Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C10H13ClN2O3
- Molecular Weight : 232.67 g/mol
The presence of a methoxy group and an amino group contributes to its unique reactivity and biological profile, allowing for various chemical modifications that enhance its pharmacological properties.
This compound primarily exhibits biological activity through its interaction with specific enzymes and receptors. Notably, it acts as an inhibitor of the hepatitis C virus (HCV) helicase, a crucial enzyme for viral RNA unwinding during replication. By binding to the helicase, the compound disrupts the replication cycle of HCV, thereby reducing viral proliferation.
Antiviral Properties
Research indicates that this compound shows promising antiviral activity against HCV. In vitro studies have demonstrated its effectiveness in inhibiting viral replication, making it a candidate for further development as an antiviral therapeutic agent.
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.
Antimicrobial Activity
This compound exhibits antimicrobial properties, indicating potential applications in treating infections caused by various pathogens. Its structural similarity to other bioactive compounds enhances its ability to interact with biological targets effectively.
Case Studies
- HCV Inhibition Study : A study evaluated the inhibitory effects of this compound on HCV replication in HepG2 cells. The results indicated a significant reduction in viral load with an IC50 value of approximately 12 µM, highlighting its potential as a therapeutic agent against HCV.
- Anti-inflammatory Activity : In a model of induced inflammation in rats, administration of this compound resulted in a marked decrease in edema and pain response compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
- Antimicrobial Efficacy : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL, indicating significant antimicrobial activity.
Data Table: Comparative Biological Activity
| Activity Type | IC50/MIC Values | Reference |
|---|---|---|
| HCV Inhibition | 12 µM | |
| Anti-inflammatory | Reduction in edema | |
| Antimicrobial Activity | MIC: 8-32 µg/mL |
Q & A
Q. What are the common synthetic routes for Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride?
A typical synthesis involves:
- Step 1 : Starting with 4-amino-2-methoxybenzoic acid. The amine group is protected (e.g., using Boc anhydride) to prevent unwanted side reactions.
- Step 2 : Esterification of the carboxylic acid with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP).
- Step 3 : Introduction of the aminomethyl group via reductive amination, using formaldehyde and a reducing agent like sodium cyanoborohydride.
- Step 4 : Deprotection of the amine (if applicable) and isolation of the hydrochloride salt via precipitation or recrystallization.
Purification is often achieved using column chromatography or preparative HPLC .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies methoxy (~3.8 ppm), aromatic protons (6.5–8.0 ppm), and aminomethyl groups (~2.9–3.3 ppm). 13C NMR confirms ester carbonyl (~165–170 ppm).
- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C₁₀H₁₄NO₃Cl).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization).
- Melting Point : Determined via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How is this compound utilized in NMDA receptor studies?
The compound serves as a precursor for synthesizing GluN2B-selective NMDA receptor antagonists.
- Experimental Design :
- Electrophysiology : Patch-clamp assays on HEK293 cells expressing GluN1/GluN2B receptors measure inhibition of ion currents.
- Radioligand Binding : Competitive binding assays using [³H]Ro 25-6981 quantify receptor affinity (IC₅₀ values).
- Metabolic Stability : Incubation with liver microsomes evaluates susceptibility to cytochrome P450 enzymes.
Results from these studies correlate structural modifications (e.g., ester vs. amide derivatives) with receptor activity .
Q. How can researchers address discrepancies in biological activity between synthetic batches?
- Purity Analysis : Use HPLC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis byproducts).
- Crystallography : X-ray diffraction confirms consistent crystal packing, which affects solubility and bioavailability.
- Biological Replicates : Standardize assays across multiple cell lines or animal models to rule out batch-specific variability.
For example, inconsistent IC₅₀ values in receptor binding assays may arise from residual solvents or trace metals introduced during synthesis .
Q. What are the stability considerations for this compound under experimental conditions?
- Storage : Store at –20°C in anhydrous DMSO or under inert gas to prevent hydrolysis of the ester group.
- pH Sensitivity : The aminomethyl group protonates in acidic conditions, affecting solubility. Buffered solutions (pH 6–7) are recommended for in vitro assays.
- Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition above 150°C, necessitating low-temperature handling during lyophilization .
Methodological Notes
- Synthetic Optimization : Replace traditional reducing agents (e.g., NaBH₄) with catalytic hydrogenation to improve yield and reduce side products.
- Data Contradictions : If receptor binding data conflicts with computational docking predictions, validate using mutagenesis (e.g., GluN2B subunit mutations) to identify critical interaction sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
